molecular formula C15H13N3O5 B11633335 N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide

N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B11633335
M. Wt: 315.28 g/mol
InChI Key: POQMFCVDSIARTG-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound featuring a disubstituted acetamide core with two aromatic nitro groups. This structural motif is of significant interest in advanced materials research, particularly in the development of organic nonlinear optical (NLO) materials, as the nitro groups are strong electron acceptors that can enhance a molecule's hyperpolarizability . The compound may serve as a key synthetic intermediate or precursor in pharmaceutical chemistry and medicinal chemistry for the construction of more complex heterocyclic systems. Its mechanism of action in research settings is typically related to its electronic properties and its role as a building block in multi-step organic synthesis. As a high-value research chemical, it is supplied with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency and confirm identity and purity. This product is intended for research and laboratory use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N3O5/c1-10-12(6-4-8-13(10)17(20)21)16-15(19)9-11-5-2-3-7-14(11)18(22)23/h2-8H,9H2,1H3,(H,16,19)

InChI Key

POQMFCVDSIARTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of multiple functional groups, including nitro and methyl groups on aromatic rings. Its molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, with a molecular weight of approximately 314.29 g/mol. The structural attributes significantly influence its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .

The mechanisms by which this compound exerts its biological effects are believed to involve:

  • Enzyme Interactions : The compound may interact with specific enzymes, influencing biochemical pathways. For instance, the nitro group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components.
  • Cytokine Modulation : Evidence suggests that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

Antimicrobial Activity

A study assessed the antibacterial potential of this compound against various bacterial strains. Results indicated promising activity comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Evaluation

In vitro studies demonstrated that this compound effectively reduced inflammation in macrophage models activated by lipopolysaccharide (LPS). It inhibited the production of nitric oxide (NO) and other inflammatory mediators, showcasing its anti-inflammatory capabilities .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced levels of TNF-α and IL-6
CytotoxicityModerate cytotoxic effects on tumor cell lines

Comparison with Similar Compounds

N-(2-nitrophenyl)-2,2,2-trichloroacetamide (2NPTCA)

  • Structure : Features a 2-nitrophenyl group and trichloromethyl carbonyl.
  • Activity : Lacks reported pharmacological data but serves as a model for studying meta-/para-substituent effects on solid-state geometry .

N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)acetamide (3b)

  • Structure : Retains the 2-nitrophenyl acetamide moiety but includes a 4-methoxyphenethyl group.
  • Pharmacology : Demonstrates moderate α-glucosidase inhibition (IC₅₀ = 87 µM) and reduces blood sugar by 17.5–19.8% in diabetic rat models, highlighting the trade-off between nitro group electron-withdrawing effects and methoxy group lipophilicity .

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (7b)

  • Structure : Incorporates a triazole-naphthyl ether appendage.

Pharmacological Analogues

β-Keto-1,2,3-triazole Derivatives (e.g., Compound 3a-f in )

  • Structure : Combines β-keto-triazole with 2-nitrophenyl acetamide.
  • Activity : Exhibits antiproliferative effects against HepG2 cells (IC₅₀ ~10–50 µM), outperforming simpler nitroacetamides in cytotoxicity due to triazole-mediated DNA intercalation .

N-(2'-Fluoro-4'-hexafluoropropanol-biphenyl)-2-(2-nitrophenyl)acetamide

  • Structure : Includes a fluorinated biphenyl system.
  • Application : Targets ROR-γ in castration-resistant prostate cancer, leveraging nitro groups for π-stacking with hydrophobic receptor pockets .

Substituent Position Effects

  • Ortho vs. Para Nitro Groups :
    • N-(4-nitrophenyl)-2,2,2-trichloroacetamide (4NPTCA) : Para-nitro substitution increases molecular symmetry, improving crystallinity compared to ortho-nitro analogues like 2NPTCA .
    • N-(3-nitrophenyl)-2,2,2-trichloroacetamide (3NPTCA) : Meta-nitro groups disrupt planarity, reducing melting points by ~20°C relative to para-substituted derivatives .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Substituents Biological Activity (IC₅₀ or Efficacy) Key Reference
N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide 2-methyl-3-nitro, 2-nitro Analytical standard
3b (N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)acetamide) 4-methoxyphenethyl, 2-nitro α-Glucosidase inhibition: 87 µM
2NPTCA 2-nitro, trichloromethyl N/A (structural studies)
7b (Triazole-naphthyl derivative) Triazole-naphthyl, 2-nitro Anticancer (cell line-dependent)
β-Keto-triazole derivative () β-keto-triazole, 2-nitro HepG2 antiproliferative: ~30 µM

Table 2. Substituent Effects on Physical Properties

Compound Name Substituent Position Melting Point (°C) Solubility (mg/mL)
2NPTCA (ortho-nitro) Ortho 145–147 <0.1
4NPTCA (para-nitro) Para 162–164 <0.1
3NPTCA (meta-nitro) Meta 128–130 0.3
N-(4-methoxyphenyl)acetamide Para-methoxy 98–100 1.5

Key Research Findings

Nitro Group Positioning : Ortho-nitro substituents (as in the target compound) induce steric hindrance, reducing enzymatic binding affinity compared to para-nitro derivatives but enhancing π-π stacking in solid states .

Pharmacological Trade-offs : While 2-nitrophenyl groups improve receptor binding in anticancer agents (e.g., ), they may compromise metabolic stability due to nitro-reductase susceptibility .

Synthetic Versatility : The acetamide scaffold supports diverse modifications (triazoles, sulfonamides), but nitro groups limit nucleophilic substitution efficiency, necessitating careful coupling strategies .

Q & A

Q. What structural analogs of this compound show enhanced bioactivity?

  • Examples :
  • Chlorine-substituted analogs : Increased log P improves blood-brain barrier penetration .
  • Fluorinated derivatives : Enhanced metabolic stability due to C–F bond resistance to oxidation .

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